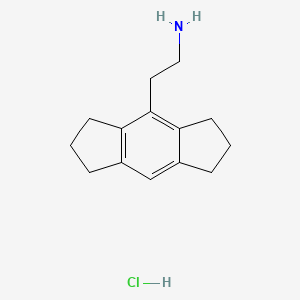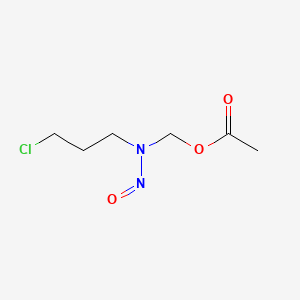
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their mutagenic and carcinogenic effects. This compound, like other nitrosamines, is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine typically involves the nitrosation of secondary amines with nitrosating agents such as sodium nitrite in the presence of acids . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitrosamine compound. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Analyse Des Réactions Chimiques
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Common reagents used in these reactions include nitrosating agents like nitrosyl chloride and reducing agents like zinc dust . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine involves its interaction with DNA, leading to mutations and potential carcinogenesis . The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction is mediated through the formation of reactive intermediates that can alkylate DNA bases .
Comparaison Avec Des Composés Similaires
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is similar to other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine . it is unique in its specific structure, which includes an acetoxymethyl group and a chloropropylamine moiety. This structural uniqueness may influence its reactivity and biological effects compared to other nitrosamines .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomethylphenylamine
These compounds share the nitroso functional group but differ in their alkyl or aryl substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
312304-87-3 |
|---|---|
Formule moléculaire |
C6H11ClN2O3 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
[3-chloropropyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C6H11ClN2O3/c1-6(10)12-5-9(8-11)4-2-3-7/h2-5H2,1H3 |
Clé InChI |
PQGYTADZWXODNY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN(CCCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


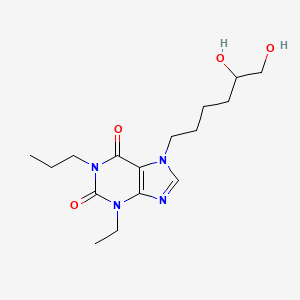
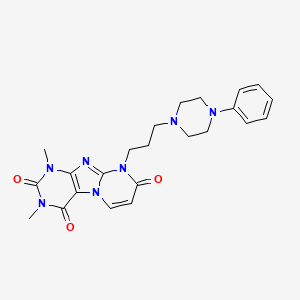
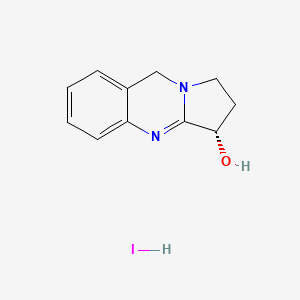
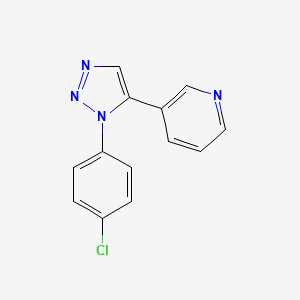
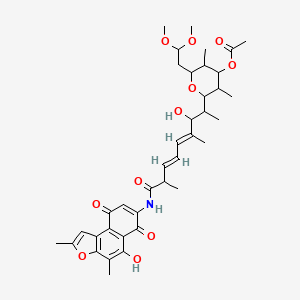
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)



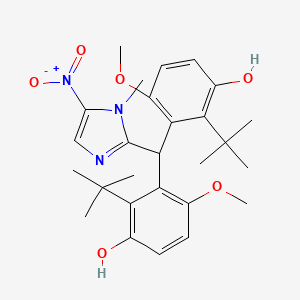
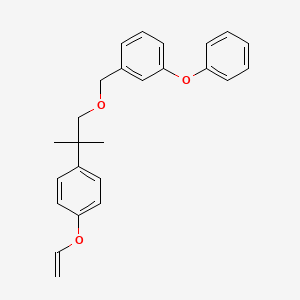

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
